2,3-Dihydrothiazol-4-amine hydrochloride
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Overview
Description
2,3-Dihydrothiazol-4-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiazol-4-amine hydrochloride typically involves the reaction of 2-aminothiophenol with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydrothiazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,3-Dihydrothiazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2,3-Dihydrothiazol-4-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H7ClN2S |
---|---|
Molecular Weight |
138.62 g/mol |
IUPAC Name |
2,3-dihydro-1,3-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H6N2S.ClH/c4-3-1-6-2-5-3;/h1,5H,2,4H2;1H |
InChI Key |
LZOCNBSKYYXNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=CS1)N.Cl |
Origin of Product |
United States |
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